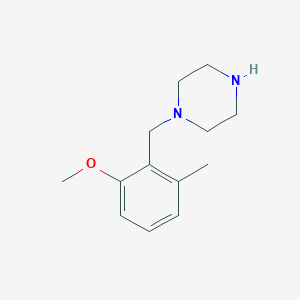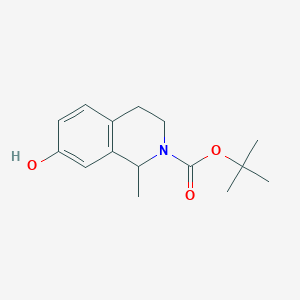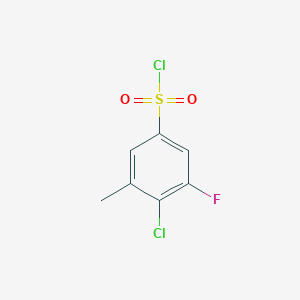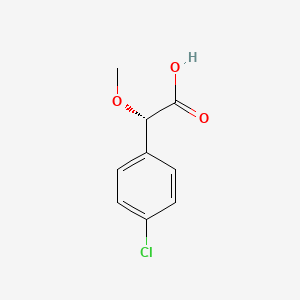
3,6,9,12-Tetraoxatetradecane-1,14-diamine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxatetradecane-1,14-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C10H24N2O4. It is also known as triethylene glycol bis(2-aminoethyl) ether. This compound is characterized by its structure, which includes multiple ether linkages and terminal amine groups. It is commonly used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of triethylene glycol with ethylenediamine. The process includes the following steps:
Reaction of Triethylene Glycol with Ethylenediamine: Triethylene glycol is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to achieve high purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxatetradecane-1,14-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques, where it serves as a linker between biomolecules.
Medicine: It is used in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including hydrogels and crosslinkers.
Mécanisme D'action
The mechanism of action of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to form stable bonds with various molecules. The terminal amine groups can react with carboxylic acids, activated NHS esters, and other functional groups, facilitating the formation of stable conjugates. This property makes it valuable in applications such as drug delivery and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene Glycol: Similar in structure but lacks the terminal amine groups.
Polyethylene Glycol (PEG): A polymer with similar ether linkages but varying chain lengths and functional groups.
Ethylenediamine: Contains amine groups but lacks the ether linkages present in 3,6,9,12-tetraoxatetradecane-1,14-diamine.
Uniqueness
3,6,9,12-Tetraoxatetradecane-1,14-diamine is unique due to its combination of ether linkages and terminal amine groups. This structure imparts specific chemical properties, such as the ability to form stable conjugates with a variety of molecules, making it highly versatile for use in different scientific and industrial applications.
Propriétés
Numéro CAS |
2825011-95-6 |
|---|---|
Formule moléculaire |
C14H26F6N2O8 |
Poids moléculaire |
464.36 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H24N2O4.2C2HF3O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*3-2(4,5)1(6)7/h1-12H2;2*(H,6,7) |
Clé InChI |
XHCDMCDLEANLAQ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)




![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)
